Squalamine Lactate

Antimicrobial Resistance Gram-positive bacteria MIC comparison

Standard squalamine free base suffers from poor aqueous solubility, causing inconsistent in vivo dosing and formulation failures. Squalamine lactate (MSI-1256F) solves this with ≥36.66 mg/mL DMSO solubility and documented 30-day refrigerated stability. - **Clinical validation**: Exclusive salt form used in all published oncology/ophthalmology trials; 25.4% CNV thickness reduction (P < 0.001) in rat models - **Dual mechanism**: Calmodulin binding & NHE3 inhibition blocks VEGF-dependent/independent angiogenesis; MIC 1-8 µg/mL against multidrug-resistant pathogens - **Supply chain**: Stable powder for IP/IV administration; not interchangeable with free base

Molecular Formula C37H73N3O9S
Molecular Weight 736.1 g/mol
Cat. No. B15565388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqualamine Lactate
Molecular FormulaC37H73N3O9S
Molecular Weight736.1 g/mol
Structural Identifiers
InChIInChI=1S/C34H65N3O5S.C3H6O3.H2O/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6;/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6);1H2/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-;/m10./s1
InChIKeyZPYIELFRIYUVQP-BHBJEIPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Squalamine Lactate: A Dual-Activity Aminosterol


Squalamine lactate (MSI-1256F) is a semi-synthetic aminosterol derived from the natural compound squalamine, originally isolated from the dogfish shark Squalus acanthias [1]. This compound exhibits a dual pharmacological profile encompassing broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as antiangiogenic properties mediated through inhibition of multiple growth factors including VEGF and PDGF [2]. As a polycationic aminosterol, squalamine lactate functions via membrane disruption in bacteria and intracellular signaling modulation in endothelial cells, distinguishing it from conventional single-target antibiotics and extracellular anti-VEGF biologics [3]. The lactate salt form represents the clinically evaluated entity, with investigations spanning antimicrobial applications against multidrug-resistant pathogens and ophthalmic indications for neovascular age-related macular degeneration [4].

Water-soluble lactate salt form for aqueous formulation and IV infusion protocols
Dual anti-angiogenic and broad-spectrum antimicrobial research tool
Calmodulin-binding NHE3 inhibition mechanism, distinct from extracellular VEGF traps

Squalamine Lactate: Why Free Base Substitution Fails


Squalamine lactate cannot be generically substituted with other aminosterols or conventional antibiotic classes due to its unique structural determinants and functional profile. Comparative structure-activity relationship studies demonstrate that the specific polyamine substituent at C3 and the stereochemistry of the 7-OH group critically govern both antimicrobial potency and vesicle lytic activity [1]. Furthermore, the lactate salt form exhibits distinct physicochemical and stability properties that affect manufacturing, shelf-life, and therapeutic utility relative to other salt forms [2]. Notably, squalamine lactate possesses a dual antimicrobial-antigiogenic mechanism that is absent in comparator aminosterols such as trodusquemine, which lacks the antiangiogenic clinical development pathway [3]. These compound-specific attributes preclude direct interchangeability with in-class analogs or alternative antimicrobial agents without corresponding loss of functional breadth and validated clinical-grade formulation.

Squalamine Lactate
Enhanced aqueous solubility; consistent in vivo dosing supported
vs
Free Base
Poorly water-soluble; uncontrolled solubility variables in protocols
Lactate Salt
Phase I/II research data (safety, PK) specific to this salt form
vs
Free Base
No pharmacokinetic or tolerability data available; cannot extrapolate
MSI-1256F
Validated in systemic anti-angiogenic models with defined endpoints
vs
Other Salts / Free Base
Reproducibility risk; model-response context may shift without validation

Squalamine Lactate: Comparative Evidence Overview


Anti-Angiogenic Efficacy in Ocular CNV Model

Squalamine demonstrates clinically meaningful antibacterial activity against Gram-positive pathogens where colistin is intrinsically inactive. Against S. aureus ATCC 25923, squalamine exhibits an MIC of 2 mg/L, while colistin shows no activity (MIC >128 mg/L) [1]. This differential is maintained even in the presence of physiological divalent cations (10 mM Mg²⁺/Ca²⁺), where squalamine retains MIC = 2 mg/L against S. aureus [1].

CNV Model Response
Reported
Squalamine: 47 ± 11 µm
Vehicle: 63 ± 14 µm
Reduction: 16 µm (25.4%); P < 0.001
Supports anti-angiogenic endpoint review
Rat laser-CNV; systemic IP; n=20/group; 28 days
Antimicrobial Resistance Gram-positive bacteria MIC comparison

Antibacterial MIC Against Key Pathogens

Squalamine exhibits unique bactericidal activity against antibiotic-tolerant persister cells that are refractory to standard-of-care agents. In A. baumannii ATCC 17978, high-dose ciprofloxacin (500 mg/L) generates a dormant persister population. Squalamine at 100 mg/L (below its hemolytic concentration) demonstrates significant killing of these ciprofloxacin-induced persisters [1]. Importantly, squalamine itself does not induce dormancy in A. baumannii, whereas ciprofloxacin actively promotes persister formation [1].

Antimicrobial MIC
Class-level
Squalamine: 1–8 µg/mL (E. coli, P. aeruginosa, S. aureus, K. pneumoniae)
Trodusquemine: 1–4 µg/mL (S. aureus, P. aeruginosa)
Supports antimicrobial screening context
Broth microdilution; MIC overlap, no potency advantage
Antimicrobial persistence Biofilm tolerance Acinetobacter baumannii

Pharmacokinetics: Sustained Half-Life in Infusion

Squalamine and its structural analog trodusquemine exhibit distinct antimicrobial activity profiles, enabling differentiated selection based on pathogen targets. Squalamine demonstrates in vitro MIC values of 1-8 μg/mL against E. coli, P. aeruginosa, S. aureus, S. faecalis, P. vulgaris, and K. pneumoniae [1]. Trodusquemine shows comparable MICs of 1-4 μg/mL against a narrower panel including S. aureus, P. aeruginosa, and C. albicans, with some reports indicating slightly superior potency for trodusquemine against certain strains [2]. However, only squalamine has advanced to clinical evaluation for antiangiogenic indications, distinguishing its functional utility.

Terminal Half-Life
Supporting
Median 18 h (range 8–48 h)
Informs sustained-exposure model design
120-h continuous IV infusion; Phase I study
Aminosterol analogs Antimicrobial spectrum SAR comparison

Cardiovascular Safety vs Bevacizumab

Squalamine functions as a potent antibiotic adjuvant, substantially lowering the MIC of conventional antibiotics against resistant Gram-negative pathogens. In combination studies, squalamine reduced the MIC of ciprofloxacin by ≥16-fold against Klebsiella pneumoniae [1]. This sensitization effect is attributed to squalamine‘s outer membrane-disrupting activity, which facilitates intracellular antibiotic penetration that would otherwise be restricted by the Gram-negative permeability barrier.

Safety Endpoint Profile
Head-to-head
Squalamine: no hypertension signal reported
Bevacizumab: known hypertension risk
Reported tolerability endpoint context
Phase I/II oncology/ophthalmology pooled data
Antibiotic synergy Gram-negative resistance Adjuvant therapy

Enhanced Solubility in DMSO

Squalamine lactate has established human pharmacokinetic parameters from Phase I oncology studies, enabling dose-informed experimental design. At the recommended Phase II dose of 500 mg/m²/day by continuous intravenous infusion, squalamine exhibits a mean clearance of 2.67 L/h/m², a half-life of 9.46 hours, and a volume of distribution of 36.84 L/m² [1]. Plasma concentrations achieved at this dose are at least one order of magnitude higher than those required for antiangiogenic effects in preclinical models [1].

DMSO Solubility
Class-level
≥36.66 mg/mL (51.06 mM)
Enables concentrated in vitro stock preparation
Vs. poorly soluble free base; patent-reported
Clinical pharmacokinetics Phase I trial Anti-angiogenic dosing

Storage Stability: Solid and Solution Forms

The lactate salt form of squalamine exhibits distinct stability characteristics relevant to formulation development and long-term storage. Heat stress studies demonstrated that solid squalamine lactate generates a specific degradation product, lactyl squalamide, when heated to 80°C, which was structurally characterized by NMR and MS [1]. The compound remains stable under refrigerated conditions and in basic solution, but shows increased degradation in pH 4 acetate buffer due to sulfate group loss [1]. Lyophilized squalamine lactate is stable for 36 months when stored desiccated at -20°C, while reconstituted solutions should be used within 3 months to prevent potency loss [2].

Refrigerated Stability
Supporting
No degradation peaks after 30 days
Supports long-term research storage
LC/MS; 2–4°C; solid and solution forms
Pharmaceutical stability Salt form characterization Degradation products

Squalamine Lactate: Key Research Applications


Ocular Neovascularization Models

Squalamine lactate is indicated for antimicrobial susceptibility testing and mechanism-of-action studies targeting Gram-positive pathogens such as S. aureus, where comparator colistin demonstrates intrinsic inactivity (MIC >128 mg/L vs. squalamine MIC = 2 mg/L) [1]. This application is particularly relevant for research programs addressing methicillin-resistant S. aureus (MRSA) and other Gram-positive infections where conventional membrane-active agents lack efficacy. The compound‘s activity is maintained in the presence of physiological divalent cations, supporting its utility in biologically relevant assay conditions [1].

Combination Anti-Angiogenic Chemotherapy

Squalamine lactate is uniquely suited for investigations into bacterial persistence and antibiotic tolerance mechanisms. Unlike ciprofloxacin, which actively induces persister formation in A. baumannii, squalamine does not generate dormant subpopulations and demonstrates bactericidal activity against ciprofloxacin-induced persisters at sub-hemolytic concentrations (100 mg/L) [2]. This property enables experimental protocols designed to evaluate anti-persister strategies and combination regimens targeting chronic or biofilm-associated infections.

Dual-Activity Antimicrobial Reference

Squalamine lactate serves as an adjuvant research tool for evaluating combination strategies against Gram-negative pathogens with outer membrane permeability barriers. The compound‘s demonstrated ability to reduce ciprofloxacin MIC by ≥16-fold against K. pneumoniae [3] supports its use in synergy studies, checkerboard assays, and fractional inhibitory concentration (FIC) determinations. This application is particularly relevant for programs targeting carbapenem-resistant Enterobacteriaceae (CRE) and multidrug-resistant Pseudomonas aeruginosa.

Formulation: Enhanced Solubility & Stability

Squalamine lactate is appropriate for translational antiangiogenic research requiring human pharmacokinetic parameters to inform dosing and experimental design. Established Phase I data provide a clearance of 2.67 L/h/m², a half-life of 9.46 hours, and a volume of distribution of 36.84 L/m² at the recommended Phase II dose of 500 mg/m²/day [4]. This clinical validation distinguishes squalamine lactate from preclinical-only aminosterol analogs and supports its use in studies of VEGF/PDGF inhibition, endothelial cell migration, and neovascularization models.

Application
Selection Property
Validation Focus
Ocular neovascularization research
Anti-angiogenic activity baseline
CNV model response interpretation
Anti-angiogenic combination study design
Infusion-compatible PK profile
Sustained systemic exposure context
Dual-activity antimicrobial reference
Broad-spectrum MIC benchmark
Antimicrobial screening context
Aqueous formulation development
Salt-form solubility & stability
Solution-form stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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